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molecular formula C10H8F3N5S B8559642 6-{3-[(Trifluoromethyl)sulfanyl]phenyl}-1,3,5-triazine-2,4-diamine CAS No. 65052-47-3

6-{3-[(Trifluoromethyl)sulfanyl]phenyl}-1,3,5-triazine-2,4-diamine

Cat. No. B8559642
M. Wt: 287.27 g/mol
InChI Key: RMOAECPKQODLIO-UHFFFAOYSA-N
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Patent
US04103009

Procedure details

2.9 g of m-trifluoromethylthiobenzonitrile (b.p. 86°-88° C./40 mm Hg) and 1.4 g of dicyanodiamide are dissolved in 3 ml of methylcellosolve and the mixture is then combined with 0.3 g of caustic potash and refluxed for 5 hours. After cooling, the mixture is diluted with water and extracted with ether, and the extract, after evaporation, is recrystallized from methanol. Melting point of the obtained material: 172°-174° C.; yield: 2.4 g.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[S:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8].[C:14]([N:16]=[C:17]([NH2:19])[NH2:18])#[N:15].[OH-].[K+]>COCCO.O>[NH2:15][C:14]1[N:16]=[C:17]([NH2:19])[N:18]=[C:7]([C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([S:3][C:2]([F:12])([F:1])[F:13])[CH:5]=2)[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
FC(SC=1C=C(C#N)C=CC1)(F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
C(#N)N=C(N)N
Name
Quantity
3 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
the extract, after evaporation
CUSTOM
Type
CUSTOM
Details
is recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
172°-174° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)N)C1=CC(=CC=C1)SC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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